Ciclopirox

Antifungal Susceptibility Dermatophyte Trichophyton verrucosum

Ciclopirox (29342-05-0) is a synthetic hydroxypyridone antifungal that chelates polyvalent cations (Fe³⁺, Al³⁺), inhibiting metal-dependent fungal enzymes — a mechanism orthogonal to sterol-targeting azoles and allylamines. This confers a unique resistance profile and activity against azole-resistant Candida spp., Gram-positive/negative bacteria, and dermatophytes including T. verrucosum. Clinically proven non-inferior to terbinafine for onychomycosis. Ideal for combination therapy or standalone use in mixed dermal infections. Essential procurement for laboratories requiring a broad-spectrum, non-sterol antifungal with low resistance risk.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 29342-05-0
Cat. No. B000875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclopirox
CAS29342-05-0
Synonyms6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt
Batrafen
ciclopirox
ciclopirox olamine
ciclopiroxolamine
cyclopirox
cyclopyroxolamine
Dafnegin CSC
Dafnegin-CSC
HOE 296
HOE-296
HOE296
Loprox
Penlac
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)C2CCCCC2)O
InChIInChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
InChIKeySCKYRAXSEDYPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility1.41e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ciclopirox (CAS 29342-05-0) Procurement Guide: Scientific Differentiation from Comparator Antifungals


Ciclopirox (CAS 29342-05-0) is a synthetic hydroxypyridone antifungal agent, chemically distinct from azoles and allylamines. Its primary mechanism involves chelation of polyvalent cations, particularly Fe³⁺ and Al³⁺, leading to inhibition of metal-dependent enzymes responsible for peroxide degradation within fungal cells [1]. Unlike azole antifungals that target ergosterol synthesis via CYP51 inhibition, ciclopirox operates through a non-sterol pathway, conferring a unique resistance profile and a broader spectrum of activity that extends to certain bacteria . It is available in multiple topical formulations, including an 8% nail lacquer for onychomycosis and 0.77% gels/creams for dermatomycoses [2].

Ciclopirox Procurement Rationale: Why In-Class Antifungal Substitution Is Not Advisable


Substituting ciclopirox with an azole (e.g., clotrimazole, ketoconazole) or an allylamine (e.g., terbinafine) is scientifically unsound due to fundamental differences in mechanism of action and spectrum. Ciclopirox's iron chelation mechanism [1] is orthogonal to the sterol synthesis inhibition targeted by azoles and allylamines, meaning it retains activity against fungal strains that have developed resistance to those drug classes [2]. Furthermore, in vitro data demonstrate that ciclopirox possesses a broader antimicrobial profile, including activity against Gram-positive and Gram-negative bacteria that is absent in many comparator azoles [3]. This multi-modal activity profile is critical for mixed dermal infections where bacterial co-infection is present, making ciclopirox a distinct, non-interchangeable procurement item.

Ciclopirox Quantitative Comparative Evidence: MIC, Spectrum, and Mechanistic Differentiation


Superior In Vitro Activity Against T. verrucosum vs. 10 Comparator Antifungals

In a comprehensive CLSI M38 microdilution assay of 11 antifungal drugs against a large collection of Trichophyton verrucosum isolates, ciclopirox demonstrated superior activity against all strains in comparison with the other drugs tested, including clotrimazole, terbinafine, ketoconazole, itraconazole, and voriconazole [1].

Antifungal Susceptibility Dermatophyte Trichophyton verrucosum

Broader In Vitro Spectrum and Potency Against Yeasts vs. Azole Comparators

In a study of 225 clinical yeast isolates comprising 16 Candida species and other genera, ciclopiroxolamine (CPO) demonstrated a superior in vitro antifungal susceptibility profile compared to a panel of azoles including clotrimazole, econazole, ketoconazole, miconazole, fluconazole, and itraconazole [1]. A significantly higher proportion of isolates were susceptible to CPO.

Antifungal Susceptibility Yeast Candida

Demonstrated Anti-Inflammatory Activity In Vitro (PGE2 and Leukotriene Inhibition)

In vitro studies demonstrate that ciclopirox inhibits the formation of key inflammatory mediators, a property not shared by many comparator antifungals. Specifically, ciclopirox inhibited the formation of the 5-lipoxygenase mediators 5-HETE and LTB4, and also inhibited PGE2 release in a cell culture model [1]. This activity was corroborated by independent sources citing inhibition of 5-lipoxygenase and cyclooxygenase (COX) .

Anti-inflammatory Dermatology Prostaglandin

Unique Iron Chelation Mechanism of Action (MoA) Not Shared by Azoles or Allylamines

Ciclopirox's primary mechanism of action is the chelation of polyvalent cations, specifically Fe³⁺ and Al³⁺, which inhibits metal-dependent enzymes responsible for degrading peroxides within the fungal cell [1]. This mechanism is fundamentally different from that of azoles (which inhibit CYP51 in ergosterol synthesis) and allylamines (which inhibit squalene epoxidase) .

Antifungal Mechanism Iron Chelation Drug Resistance

Non-Inferiority in Phase 3 Onychomycosis Trial vs. Topical Terbinafine

In a randomized controlled Phase 3 trial (n=452) for onychomycosis, topical ciclopirox 8% nail lacquer demonstrated non-inferiority to topical terbinafine, with treatment success rates (mycological cure and almost/completely clear great toenail) of 18.9% for ciclopirox versus 21.9% for terbinafine at 52 weeks [1].

Onychomycosis Clinical Trial Terbinafine

Ciclopirox High-Value Application Scenarios Driven by Comparative Evidence


Treatment of Dermatophytosis Caused by T. verrucosum and Other Susceptible Strains

Based on its superior in vitro activity against T. verrucosum compared to 10 other antifungals, including widely used azoles like fluconazole and ketoconazole [1], ciclopirox is an evidence-backed first-line topical agent for dermatophytosis involving this pathogen. Its use is particularly relevant in veterinary and human medicine settings where T. verrucosum is endemic.

Management of Azole-Resistant or Mixed-Infection Cutaneous Candidiasis

Given its superior in vitro susceptibility profile against a wide variety of clinically important yeasts compared to multiple azoles [1], ciclopirox is a preferred option for treating cutaneous candidiasis where azole resistance is suspected or confirmed. Its additional antibacterial activity [2] further supports its use in mixed dermal infections, where both yeast and bacteria are present.

Topical Therapy for Onychomycosis as an Alternative to Terbinafine

Clinical trial evidence demonstrating non-inferiority to topical terbinafine [1] supports the use of ciclopirox 8% nail lacquer as a scientifically sound alternative for treating onychomycosis. This is especially valuable for patients who cannot tolerate or have contraindications to allylamines, or in settings where a non-systemic, topical approach is preferred.

Combination Therapy to Mitigate Resistance Emergence in Dermatophytosis

Due to its unique iron chelation mechanism that is orthogonal to the sterol synthesis inhibition of azoles and allylamines [1], ciclopirox is an ideal candidate for combination therapy. Using ciclopirox alongside agents like terbinafine or ketoconazole can target multiple fungal pathways simultaneously, potentially reducing the risk of resistance development and improving treatment outcomes in recalcitrant cases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclopirox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.